Product packaging for GLC-70 Mixture (quantitative)(Cat. No.:)

GLC-70 Mixture (quantitative)

Cat. No.: B1164805
M. Wt: mixture
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GLC-70 Mixture (quantitative), also known as GLC-70 Mixture (quantitative), is a useful research compound. Molecular weight is mixture. The purity is usually 95%.
BenchChem offers high-quality GLC-70 Mixture (quantitative) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLC-70 Mixture (quantitative) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

mixture

Appearance

Unit:50 mgSolvent:nonePurity:mixturePhysical liquid

Synonyms

GLC-70 Mixture (quantitative)

Origin of Product

United States

Contextualization of Research on Glc 70 Mixture Quantitative As a Chemical Reference Standard

Evolution of Analytical Standards and Reference Materials in Chemical and Biological Research

The evolution of chemical analysis is intrinsically linked to the development of reference materials. britannica.com Initially, analytical chemistry was primarily qualitative, identifying the substances present in a sample. fiveable.mesolubilityofthings.com However, the 18th and 19th centuries saw a shift towards quantitative analysis, which aimed to determine the exact amount or concentration of these substances. fiveable.mesolubilityofthings.com This transition was pioneered by scientists like Torbern Bergman, considered the founder of inorganic quantitative analysis, and Antoine Lavoisier, whose work transformed chemistry into a precise, quantitative science. britannica.comfiveable.me

The establishment of reliable and accurate analytical results necessitates the use of reference standards. who.int These are materials with sufficiently well-established properties that can be used for the calibration of apparatus, the assessment of a measurement method, or for assigning values to materials. iaea.orgeuropean-accreditation.org Reference materials can range from pure substances characterized for chemical purity to complex matrix reference materials designed to mimic real-world samples. european-accreditation.org

The need for these standards grew as the number of known chemical substances increased rapidly, creating confusion from non-systematic naming conventions. fiveable.me The publication of the Méthode de Nomenclature Chimique in 1787 by a group of French chemists, including Lavoisier, introduced a systematic naming system based on composition, which greatly improved scientific communication. fiveable.me

Over time, the production and certification of reference materials have become more stringent. iaea.org International organizations and national metrology institutes now oversee the creation of Certified Reference Materials (CRMs), which provide the highest level of accuracy and traceability. iaea.orgeuropean-accreditation.org These standards are crucial for method validation, ensuring quality control, and establishing the traceability of measurement results. iaea.org The evolution has moved from simple physical reference standards to digital reference standards, incorporating information technology to create shared electronic databases. scirp.org

Historical Perspectives on the Development of Quantitative Chemical Mixture Analysis

The ability to analyze mixtures quantitatively has been a central goal of chemistry since its beginnings. britannica.com The 19th century was a pivotal period that saw the introduction of foundational quantitative techniques which allowed chemists to determine the relative amounts of components in a mixture. solubilityofthings.com

Key early methodologies included:

Gravimetric Analysis : This technique relies on measuring the mass of a substance. solubilityofthings.com For instance, in the analysis of a chloride-containing solution, adding silver nitrate (B79036) causes the precipitation of silver chloride. britannica.com By filtering, drying, and weighing this precipitate, the amount of the original chloride analyte can be calculated. britannica.com The perfection of gravimetric methods in the late 18th century was a significant milestone. nih.gov

Volumetric Analysis (Titration) : This method involves measuring the volume of a solution of a known concentration that reacts completely with the analyte. solubilityofthings.com This technique was crucial for the development of chemical laws and theories. fiveable.me

Colorimetry : A foundational method for determining concentration by measuring a sample's absorption of specific wavelengths of light. solubilityofthings.com

These classical, or "wet chemical," methods laid the groundwork for modern analytical chemistry. britannica.comwikipedia.org The theories of chemists like John Dalton, who proposed the atomic theory, reinforced the importance of accurate measurements by establishing that compounds are combinations of atoms in fixed ratios. solubilityofthings.com Similarly, the work of Joseph Louis Gay-Lussac on gas laws and stoichiometry was pivotal for quantitative analysis. fiveable.mesolubilityofthings.com These classical techniques enabled the discovery of new elements and the formulation of fundamental chemical laws, such as the law of definite proportions. fiveable.me

Methodological Advancements Paving the Way for Precise Quantitative Mixture Characterization

While classical methods were foundational, the 20th century witnessed the rise of instrumental analysis, which dramatically enhanced the precision, speed, and sensitivity of quantitative mixture analysis. solubilityofthings.comwikipedia.org These advancements are crucial for characterizing complex standards like the GLC-70 mixture.

Chromatography has been a cornerstone of this revolution. solubilityofthings.com Gas Chromatography (GC), and specifically Gas-Liquid Chromatography (GLC), is a powerful technique for separating and quantifying volatile components of a mixture. youtube.comlcservicesltd.co.uk In GLC, a gaseous mobile phase carries the sample through a column containing a non-volatile liquid stationary phase. lcservicesltd.co.uk Components separate based on their differing affinities for the stationary phase, allowing for their individual detection and quantification. solubilityofthings.comlcservicesltd.co.uk The development of long, narrow capillary columns, as opposed to shorter packed columns, greatly improved resolution, enabling the separation of highly complex mixtures. libretexts.orgmu.ac.in

Mass Spectrometry (MS) is another highly sophisticated technique that provides detailed information by measuring the mass-to-charge ratio of ions. solubilityofthings.com It offers high sensitivity for detecting substances at very low concentrations and can perform rapid analysis. solubilityofthings.com

The most significant breakthroughs have often come from Hyphenated Techniques , which combine the separation power of chromatography with the detection capabilities of spectrometry. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for analyzing FAME mixtures. Fatty acids are first converted to their more volatile methyl ester derivatives (FAMEs) for analysis. shimadzu.com The GC separates the individual FAMEs, which are then identified and quantified by the MS detector. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a standard method for the qualitative and quantitative analysis of complex biological samples, offering high sensitivity and improved identification of unknown compounds. solubilityofthings.com

These modern instrumental methods, often combined with advanced data processing and chemometrics, allow for the comprehensive characterization of intricate chemical mixtures with a level of detail and accuracy previously unattainable. solubilityofthings.comchromatographyonline.commdpi.com

Detailed Research Findings

Quantitative reference standards like the GLC-70 mixture are essential for calibrating instruments and validating analytical methods. While the exact composition of the "GLC-70" product is proprietary, its function is represented by well-documented, complex FAME standards used in the industry, such as the Supelco® 37 Component FAME Mix. These standards contain a precise, weight-percent-varied mixture of fatty acid methyl esters with a range of carbon chain lengths and degrees of saturation.

Below is an interactive data table detailing the composition of a representative 37-component FAME certified reference material, which illustrates the complexity and precision of such quantitative standards.

Table 1. Composition of a Representative 37-Component FAME Certified Reference Material This table is based on publicly available data for standards like the Supelco® 37 Component FAME Mix and serves as an illustrative example of a complex quantitative mixture. thomassci.comsigmaaldrich.com

Component NameCarbon Number:Double BondsConcentration (wt. %)
Methyl ButyrateC4:04%
Methyl HexanoateC6:04%
Methyl Octanoate (B1194180)C8:04%
Methyl Decanoate (B1226879)C10:04%
Methyl Dodecanoate (B1226587)C12:04%
Methyl MyristateC14:04%
Methyl MyristoleateC14:12%
Methyl PentadecanoateC15:02%
Methyl PalmitateC16:06%
Methyl PalmitoleateC16:12%
Methyl HeptadecanoateC17:02%
Methyl cis-10-HeptadecenoateC17:12%
Methyl Stearate (B1226849)C18:04%
Methyl Oleate (B1233923)C18:1n9c4%
Methyl ElaidateC18:1n9t2%
Methyl Linoleate (B1235992)C18:2n6c2%
Methyl LinolelaidateC18:2n6t2%
Methyl γ-LinolenateC18:3n62%
Methyl LinolenateC18:3n32%
Methyl ArachidateC20:04%
Methyl cis-11-EicosenoateC20:1n92%
cis-11,14-Eicosadienoic acid methyl esterC20:22%
cis-8,11,14-Eicosatrienoic acid methyl esterC20:3n62%
cis-11,14,17-Eicosatrienoic acid methyl esterC20:3n32%
Methyl ArachidonateC20:4n62%
cis-5,8,11,14,17-Eicosapentaenoic acid methyl esterC20:5n32%
Methyl HeneicosanoateC21:02%
Methyl BehenateC22:04%
Methyl cis-13-DocosenoateC22:1n92%
cis-13,16-Docosadienoic acid methyl esterC22:22%
cis-4,7,10,13,16,19-Docosahexaenoic acid methyl esterC22:6n32%
Methyl TricosanoateC23:02%
Methyl LignocerateC24:04%
Methyl NervonateC24:1n92%

Advanced Synthetic and Preparative Strategies for Glc 70 Mixture Components

Elucidation of Optimized Synthetic Pathways for Individual Constituent Fatty Acid Methyl Ester Isolation

The foundation of a reliable GLC-70 mixture lies in the purity of its individual components. The synthesis of each fatty acid methyl ester—methyl palmitate, methyl stearate (B1226849), methyl oleate (B1233923), methyl linoleate (B1235992), and methyl alpha-linolenate—requires optimized pathways to isolate these compounds with high fidelity. Common synthetic routes include the esterification of free fatty acids and the transesterification of triglycerides.

Acid-catalyzed esterification, often employing catalysts like boron trifluoride (BF3) in methanol (B129727) or hydrochloric acid in methanol, is a prevalent method for converting free fatty acids to their corresponding methyl esters. nu-chekprep.com The reaction mechanism involves the protonation of the fatty acid's carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. To drive the reaction to completion, it is often necessary to remove the water produced, for instance, through the use of a Dean-Stark apparatus.

Alternatively, base-catalyzed transesterification is highly effective for converting triglycerides, which are abundant in natural fats and oils, into FAMEs. nu-chekprep.com Catalysts such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol are commonly used. This process is typically faster and occurs under milder conditions than acid-catalyzed reactions. nu-chekprep.com However, the presence of free fatty acids and water can lead to saponification, a competing reaction that produces soap and consumes the catalyst, thereby reducing the FAME yield. To mitigate this, a two-step process is often employed for feedstocks high in free fatty acids, involving an initial acid-catalyzed esterification followed by base-catalyzed transesterification.

For the polyunsaturated components of the GLC-70 mixture, namely methyl linoleate and methyl alpha-linolenate, enzymatic synthesis using lipases offers a milder and more selective alternative. sigmaaldrich.com Lipase-catalyzed esterification can be conducted at lower temperatures, minimizing the risk of isomerization and oxidation of the double bonds, which is a significant concern with chemical catalysis.

The isolation of the individual FAMEs following synthesis is typically achieved through fractional distillation under reduced pressure, which separates the esters based on their boiling points. Subsequent purification steps, as detailed later in this article, are crucial for achieving the high purity required for a quantitative standard.

Advanced Purification Techniques for Enhancing Component Purity within the Mixture

Achieving the greater than 99% purity for each component required for the GLC-70 mixture necessitates advanced purification techniques beyond simple distillation.

Preparative high-performance liquid chromatography (HPLC) is a powerful tool for the purification of FAMEs. fishersci.combioscience.co.uk Reversed-phase HPLC, using columns with octadecylsilyl (C18) stationary phases, can effectively separate FAMEs based on their hydrophobicity, which is influenced by both chain length and the degree of unsaturation. chemicalbook.com By carefully selecting the mobile phase, typically mixtures of acetonitrile (B52724) and water, it is possible to resolve even closely related FAMEs. chemicalbook.com

For separating the cis and trans isomers of the unsaturated FAMEs, argentation chromatography is a highly effective technique. chemicalbook.com This method utilizes a stationary phase impregnated with silver ions, which form reversible complexes with the double bonds of the unsaturated FAMEs. The strength of this interaction depends on the number, position, and geometry of the double bonds, allowing for the separation of isomers that are difficult to resolve by other means.

Fractional distillation under high vacuum is a fundamental technique for the large-scale purification of FAMEs. The efficiency of the separation is dependent on the difference in the boiling points of the components and the number of theoretical plates in the distillation column. For FAMEs with similar boiling points, highly efficient columns are required.

Low-temperature crystallization is another effective method for purifying FAMEs, particularly for separating saturated from unsaturated esters. The saturated FAMEs, methyl palmitate and methyl stearate, have higher melting points than their unsaturated counterparts. By dissolving the mixture in a suitable solvent and cooling it, the saturated esters will crystallize out, leaving the unsaturated esters in the solution. The efficiency of this separation is dependent on the solvent system, the cooling rate, and the final temperature.

Below is an interactive data table summarizing the components of the Nu-Chek Prep GLC-70 mixture.

Compound NameSystematic NameMolecular FormulaMolar Mass ( g/mol )Weight Percentage (%)
Methyl palmitateMethyl hexadecanoateC17H34O2270.452.0
Methyl stearateMethyl octadecanoateC19H38O2298.515.0
Methyl oleateMethyl (Z)-octadec-9-enoateC19H36O2296.4925.0
Methyl linoleateMethyl (9Z,12Z)-octadeca-9,12-dienoateC19H34O2294.4763.0
Methyl alpha-linolenateMethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoateC19H32O2292.465.0

Isotopic Labeling Strategies for Mechanistic Investigations of GLC-70 Mixture Components in Research Applications

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions and metabolic pathways involving the components of the GLC-70 mixture. By replacing atoms such as hydrogen or carbon with their heavier, stable isotopes (deuterium, 2H or D; carbon-13, 13C), researchers can trace the fate of molecules and probe the intricate details of reaction kinetics and pathways. nih.govmdpi.com

Deuterium (B1214612) (²H) Labeling:

Deuterium labeling is frequently employed to study lipid metabolism and enzyme mechanisms. nih.gov For instance, deuterated water (²H₂O) can be used as a tracer to measure de novo lipogenesis, the synthesis of fatty acids. nih.govspringernature.com The incorporation of deuterium from ²H₂O into newly synthesized fatty acids can be quantified using mass spectrometry, providing insights into the rate of fatty acid synthesis. nih.gov

Kinetic isotope effect (KIE) studies using deuterium-labeled substrates are instrumental in determining the rate-limiting steps of enzyme-catalyzed reactions. strath.ac.uk By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can infer whether a specific C-H bond is broken in the transition state of the reaction. strath.ac.uk This approach has been applied to study the mechanisms of lipase-catalyzed esterification. researchgate.netnih.gov

Carbon-13 (¹³C) Labeling:

Carbon-13 labeling is extensively used in metabolic flux analysis to map the flow of carbon through metabolic networks. oup.com By providing cells or organisms with ¹³C-labeled substrates, such as [1-¹³C]acetate or [U-¹³C]glucose, scientists can track the incorporation of ¹³C into various metabolites, including short-chain fatty acids and their methyl esters. oup.comnih.gov The distribution of ¹³C in the products provides detailed information about the activity of different metabolic pathways. oup.com

For example, ¹³C-labeled short-chain fatty acids have been used to measure their production rates in the large intestine, shedding light on the contribution of gut microbiota to host metabolism. nih.gov In cancer research, ¹³C-based spatial single-cell isotope tracing has been developed to investigate the heterogeneity of de novo fatty acid synthesis in tumors. nih.gov

The synthesis of isotopically labeled FAMEs can be achieved through various methods. For instance, ¹³C-labeled methyl iodide can be used to introduce a ¹³C-labeled methyl group. imist.ma Alternatively, the corresponding isotopically labeled fatty acid can be synthesized and then esterified.

Applications in Mechanistic Studies:

The application of isotopically labeled GLC-70 components provides valuable insights into several research areas:

Enzyme Kinetics and Mechanisms: KIE studies with deuterated FAMEs can help elucidate the transition states of enzymatic reactions like hydrolysis or transesterification catalyzed by lipases. strath.ac.uknih.gov

Metabolic Pathway Analysis: ¹³C-labeled FAMEs are crucial for tracing the metabolic fate of short-chain fatty acids in various biological systems, from microbial fermentation to human metabolism. mdpi.comnih.gov

Lipid Metabolism in Disease: Deuterium and carbon-13 labeling can be used to study alterations in fatty acid metabolism in diseases such as non-alcoholic fatty liver disease (NAFLD) and cancer. nih.govnih.gov

Table 2: Applications of Isotopic Labeling in FAME Research

Isotope Labeling Strategy Research Application Key Findings from Studies
Deuterium (²H) Administration of ²H₂O Measurement of de novo lipogenesis Quantifies the rate of new fatty acid synthesis in vivo. nih.gov
Deuterium (²H) Use of deuterated fatty acids Kinetic isotope effect studies of enzyme reactions Elucidates rate-limiting steps in enzymatic catalysis. strath.ac.uk
Carbon-13 (¹³C) Administration of ¹³C-labeled precursors (e.g., glucose, acetate) Metabolic flux analysis Maps carbon flow through metabolic pathways to understand fatty acid synthesis and utilization. oup.com
Carbon-13 (¹³C) Use of ¹³C-labeled short-chain fatty acids Tracing SCFA metabolism Measures production and absorption rates of SCFAs in the gut. nih.gov

Comprehensive Analytical Characterization of Glc 70 Mixture Quantitative

Development and Validation of High-Resolution Chromatographic Methodologies for Quantitative Analysis

High-resolution chromatography is fundamental to the accurate quantitative analysis of the GLC-70 mixture, ensuring the separation and precise measurement of its individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of FAMEs due to its high resolution and sensitivity. nih.govntnu.no Fatty acids are typically derivatized to their more volatile methyl esters before analysis. shimadzu.com In the context of the GLC-70 mixture, a GC-MS method would be developed to achieve baseline separation of the five key components.

Method development involves optimizing parameters such as the GC oven temperature program, the type of capillary column (e.g., polar columns like those with cyanopropyl stationary phases are common for FAME separation), and the mass spectrometer settings. ntnu.no Electron ionization (EI) is a common ionization technique for FAME analysis, often producing characteristic fragment ions that aid in identification. shimadzu.comnih.gov For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific ions for each FAME component. ntnu.nonih.gov

A typical quantitative GC-MS analysis of the GLC-70 mixture would involve creating a calibration curve for each of the five components using certified reference standards. The concentration of each FAME in an unknown sample can then be determined by comparing its peak area to the calibration curve. The combination of retention time and mass spectral data provides a high degree of confidence in both the qualitative identification and quantitative measurement of each component. nih.gov

Table 1: Components of GLC-70 Mixture and Typical GC-MS Parameters

Component Chemical Formula Molecular Weight ( g/mol ) Typical Quantifier Ion (m/z)
Methyl Palmitate C17H34O2 270.45 74
Methyl Stearate (B1226849) C19H38O2 298.51 74
Methyl Oleate (B1233923) C19H36O2 296.49 264
Methyl Linoleate (B1235992) C19H34O2 294.47 67

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Broader Component Range (if applicable)

While GC-MS is the more traditional method for FAME analysis, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a complementary approach, particularly for the analysis of less volatile or thermally labile compounds. For the specific components of the GLC-70 mixture, which are amenable to GC analysis, HPLC-MS may not be the primary method of choice. However, it can be a valuable tool for separating isomers, such as the cis and trans isomers of unsaturated FAMEs, which can sometimes be challenging with GC. nih.gov

Reversed-phase HPLC using C8 or C18 columns is commonly employed for the separation of FAMEs. nih.govresearchgate.net The mobile phase typically consists of a gradient of acetonitrile (B52724), methanol (B129727), or isopropanol (B130326) with water. nih.govresearchgate.net Electrospray ionization (ESI) is a suitable ionization technique for HPLC-MS analysis of FAMEs, often detecting them as ammonium (B1175870) adducts in the positive ion mode for enhanced sensitivity. nih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and provide structural information. nih.gov

Multi-Dimensional Chromatography for Complex Mixture Separations

For highly complex samples containing numerous FAMEs with overlapping chromatographic peaks, multi-dimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GCxGC), provides significantly enhanced separation power. nih.govnih.gov In GCxGC, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) are coupled. This allows for the separation of co-eluting peaks from the first dimension in the second dimension, resulting in a highly detailed two-dimensional chromatogram. nih.gov

For a mixture like GLC-70, while standard GC-MS may be sufficient, GCxGC could be employed to ensure the resolution of any minor isomeric impurities or to analyze the mixture in a complex matrix. The structured nature of the GCxGC contour plot, where compounds of similar structure appear in specific regions, aids in the identification of the FAMEs. nih.gov This technique is particularly powerful for separating cis/trans isomers and positional isomers of unsaturated fatty acids. nih.gov

Application of Internal Standard Methods for Enhanced Quantitative Accuracy

To achieve the highest level of quantitative accuracy in the analysis of the GLC-70 mixture, the use of an internal standard is crucial. nrel.gov An internal standard is a compound that is chemically similar to the analytes but not present in the original sample. A known amount of the internal standard is added to both the calibration standards and the unknown samples. nrel.gov This helps to correct for variations in sample preparation, injection volume, and instrument response. nrel.gov

For FAME analysis, odd-chain fatty acid methyl esters, such as methyl heptadecanoate (C17:0) or methyl nonadecanoate (B1228766) (C19:0), are commonly used as internal standards because they are typically not found in biological samples. chromforum.org The ratio of the peak area of each analyte to the peak area of the internal standard is then used to construct the calibration curve and perform the quantification. nih.gov The use of stable isotope-labeled internal standards, such as deuterated FAMEs, can provide even greater accuracy, especially in MS-based methods. nih.gov

Table 2: Common Internal Standards for FAME Analysis

Internal Standard Chemical Formula Molecular Weight ( g/mol ) Rationale for Use
Methyl Heptadecanoate (C17:0) C18H36O2 284.48 Not naturally abundant in most samples
Methyl Nonadecanoate (C19:0) C20H40O2 312.54 Not naturally abundant in most samples

Advanced Spectroscopic Approaches for Quantitative and Structural Elucidation of Mixture Components

Spectroscopic techniques provide valuable complementary information for both the quantification and structural confirmation of the components within the GLC-70 mixture.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of organic molecules without the need for identical reference standards for each analyte. sciepub.comresearchgate.net In proton (¹H) qNMR, the signal intensity of a specific resonance is directly proportional to the number of protons giving rise to that signal. scispace.com

For the GLC-70 mixture, specific proton signals for each of the five FAMEs can be identified and integrated. For instance, the protons of the methyl ester group (~3.6 ppm) and protons adjacent to the double bonds in the unsaturated FAMEs can be used for quantification. By comparing the integral of a specific analyte signal to the integral of a certified internal standard of known concentration, the absolute amount of each FAME in the mixture can be determined. setu.ie This technique is highly accurate and precise, offering a valuable alternative and confirmatory method to chromatographic techniques. researchgate.net ¹³C NMR can also be employed for structural elucidation, providing information on the carbon skeleton of the fatty acid chains.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed "fingerprint" of the GLC-70 Mixture by probing the vibrational modes of its constituent molecules. These methods are powerful for identifying functional groups and elucidating molecular structure.

In the FT-IR analysis of the GLC-70 Mixture, which consists of saturated FAMEs, several characteristic absorption bands are prominent. The most distinct peak is associated with the carbonyl group (C=O) stretching vibration, typically appearing around 1740 cm⁻¹. spectra-analysis.com Other key functional groups that can be identified include the methyl asymmetric bending (CH₃) and the methoxy (B1213986) group stretching (O-CH₃), with peaks appearing around 1436 cm⁻¹ and 1197 cm⁻¹, respectively. journalajacr.com The absence of significant peaks in the vicinity of 1660 cm⁻¹ confirms the saturated nature of the components, as this region is characteristic of C=C stretching in unsaturated fatty acids. researchgate.net

Raman spectroscopy offers complementary information. A systematic investigation of FAMEs using Raman spectroscopy has shown that for liquid samples, the carbonyl stretching vibration ν(C=O), found between 1729 and 1748 cm⁻¹, serves as an excellent internal standard band. nih.govqub.ac.uk The position of this band is influenced by the chain length of the fatty acid methyl ester. nih.govqub.ac.uk Furthermore, the chain length of saturated FAMEs can be correlated with the ratio of the δ(CH₂) twisting vibration to the ν(C=O) band. nih.gov This complex relationship arises because the observed bands are due to the collective motions of large sections of the FAME molecules. nih.govqub.ac.uk

The following table summarizes the key vibrational modes for the FAMEs in the GLC-70 Mixture.

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique Significance
Carbonyl (C=O) Stretch~1740FT-IRCharacteristic of the ester functional group. spectra-analysis.com
Carbonyl (ν(C=O)) Stretch1729 - 1748RamanCan be used as an internal standard; position is sensitive to chain length. nih.govqub.ac.uk
Methyl (CH₃) Asymmetric Bend~1436FT-IRIndicates the presence of methyl groups. journalajacr.com
Methoxy (O-CH₃) Stretch~1197FT-IRConfirms the methyl ester structure. journalajacr.com
CH₂ Twisting (δ(CH₂))VariableRamanRatio to ν(C=O) correlates with chain length. nih.gov

Terahertz Spectroscopic Analysis of Co-Crystallized Mixtures (if relevant for solid-state components)

Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes in the range of 10 to 400 cm⁻¹, is a valuable tool for analyzing the solid-state properties of materials. nih.gov For the GLC-70 Mixture, which consists of short-chain saturated FAMEs that may be liquid or solid at room temperature, THz analysis would be most relevant for characterizing the mixture in a solid, co-crystallized state.

The THz absorbance has been shown to have a positive correlation with the concentration of fatty acids, indicating that THz spectroscopy could potentially be used for quantitative evaluation of the mixture's components in a solid form. nih.gov The distinct spectral features of different fatty acid esters in the THz region could allow for the differentiation of components within the mixture, provided sufficient spectral resolution. scispace.com Thus, THz spectroscopy presents a non-destructive method for the qualitative and quantitative analysis of the GLC-70 Mixture in its solid state. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique based on the absorption of light by chromophores within a molecule. The components of the GLC-70 Mixture are saturated fatty acid methyl esters, which lack the conjugated double bonds that typically act as strong chromophores in the standard UV-Vis range (200-800 nm).

However, detection of FAMEs is possible in the lower UV range. Unsaturated compounds can be detected and quantified by their absorption at 192 nm, while saturated compounds are better detected at 205 nm. researchgate.net More advanced techniques, such as gas chromatography coupled with vacuum ultraviolet (VUV) spectroscopy, have proven effective for FAME analysis. VUV detectors acquire full spectral data in the 115-240 nm range, where virtually all chemical species, including saturated FAMEs, absorb. nih.gov This allows for the clear differentiation between saturated and unsaturated FAMEs based on their distinct gas-phase absorption profiles. nih.gov

For direct UV-Vis analysis of the GLC-70 mixture in a solvent, the primary absorption would be due to the carbonyl group of the ester functionality. This absorption is typically weak and occurs at the lower end of the UV spectrum. For quantitative purposes, derivatization of the fatty acids into compounds with stronger chromophores, such as fatty hydroxamic acids, can significantly improve detection sensitivity. mdpi.com

Chemometric and Multivariate Data Analysis for Mixture Deconvolution and Quantification

Chemometrics and multivariate data analysis are essential for extracting meaningful information from complex datasets, such as those generated by spectroscopic analysis of mixtures like GLC-70. These statistical methods can be used to resolve the contributions of individual components and build quantitative models.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. nih.gov When applied to spectroscopic data (e.g., FT-IR or Raman spectra) of the GLC-70 mixture and its individual components, PCA can be used to visualize the relationships between the samples.

In a typical application, the spectra of the pure components (Methyl Caprylate, Methyl Nonanoate (B1231133), etc.) and various known mixtures would be collected. PCA would then transform this data into a set of principal components (PCs). A scores plot of the first few PCs (e.g., PC1 vs. PC2) would likely show distinct clustering of the pure components, with the mixture samples located in the space between them. researchgate.netresearchgate.net This allows for a qualitative characterization of the mixture and can help identify outliers or variations between different batches of the mixture. The loadings plots from the PCA would indicate which spectral regions (wavenumbers) are most responsible for the separation between the different FAMEs, providing insights into the structural differences that drive the classification. researchgate.net

Partial Least Squares (PLS) regression is a supervised chemometric method that is particularly well-suited for building quantitative models from spectroscopic data, even when the variables (e.g., absorbances at different wavenumbers) are highly collinear. researchgate.net PLS can be used to develop a model that predicts the concentration of each component in the GLC-70 mixture based on its spectrum.

To create a PLS model, a calibration set of samples with varying, known concentrations of the five FAMEs would be prepared. utm.my Spectroscopic data (e.g., FT-IR spectra) would be collected for these samples. The PLS algorithm then relates the spectral data (X-matrix) to the concentration data (Y-matrix), creating a regression model that can predict the concentrations of the components in an unknown sample, such as a production batch of the GLC-70 mixture. ijesd.org The performance of the PLS model is typically evaluated using parameters like the root mean square error of prediction and the coefficient of determination (R²). researchgate.net This approach has been successfully used for the quantification of FAME content in biodiesel blends using FT-IR spectroscopy. ijesd.org

Trace Analysis Techniques for Minor Constituents and Impurities in GLC-70 Mixture

While the GLC-70 Mixture is a quantitative standard, it is crucial to identify and quantify any trace-level impurities that may be present from the synthesis of the individual FAMEs or from contamination. High-resolution gas chromatography is a cornerstone of FAME analysis, but for trace detection, more advanced techniques are required. restek.comscioninstruments.com

Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) is a powerful technique for resolving trace components in complex mixtures. wiley.com This method enhances peak capacity and separation power, allowing for the detection of minor constituents that might co-elute with the main components in a standard one-dimensional GC analysis. wiley.com For FAME analysis, specialized mass spectrometry ionization techniques can also improve sensitivity and provide structural information. While electron ionization (EI) is common, it can cause extensive fragmentation. shimadzu.com Chemical ionization (CI) is a softer technique that often preserves the molecular ion, which is crucial for identifying unknown impurities. wiley.comnih.gov

The combination of high-resolution chromatography and advanced mass spectrometry enables the detection of FAMEs at levels as low as milligrams per kilogram, making it suitable for ensuring the purity of the GLC-70 standard and identifying any potential contaminants. wiley.com

Interlaboratory Comparison and Harmonization of Analytical Protocols for GLC-70 Mixture Standardization

The standardization of analytical methods for quantitative mixtures like the GLC-70 is crucial for ensuring consistency and comparability of results across different laboratories. This process often involves interlaboratory comparisons (ILCs) and the subsequent harmonization of analytical protocols. ILCs, also known as round-robin studies or proficiency testing, are a cornerstone of method validation, providing a robust assessment of a method's reproducibility and highlighting areas for procedural refinement.

The primary objective of an interlaboratory study for the GLC-70 mixture would be to determine the variability in quantitative results obtained by different laboratories analyzing the same homogenous sample. Such a study is fundamental to establishing the method's fitness for its intended purpose, whether for quality control in a manufacturing process, regulatory compliance, or research applications. The design of an ILC for the GLC-70 mixture would typically involve a coordinating body that prepares and distributes aliquots of the mixture to participating laboratories. These laboratories would then analyze the samples using a specified analytical method, and the results would be statistically evaluated to assess parameters such as repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).

Harmonization of analytical protocols is a direct outcome of the insights gained from interlaboratory comparisons. When significant variability is observed between laboratories, it often points to ambiguities or a lack of sufficient detail in the analytical procedure. Harmonization efforts aim to minimize these discrepancies by refining the protocol to control critical variables. For the analysis of the GLC-70 mixture, which is likely analyzed by gas-liquid chromatography (GLC), these variables could include:

Instrumental Parameters: Specifics of the gas chromatograph, including the type of inlet, detector, column dimensions, and stationary phase.

Method Parameters: Oven temperature program, carrier gas flow rate, injection volume, and split ratio.

Sample Preparation: Procedures for dilution, derivatization (if necessary), and the use of internal or external standards.

Data Analysis: Integration parameters for peak area determination and the specific calculations used for quantification.

The process of harmonization involves a collaborative effort among participating laboratories to agree upon a more detailed and robust analytical procedure. This may involve several iterations of protocol refinement and further, smaller-scale ILCs to confirm that the changes have indeed reduced inter-laboratory variability.

Hypothetical Interlaboratory Study Results for GLC-70 Mixture

To illustrate the outcomes of such a study, the following data tables represent hypothetical results from an interlaboratory comparison for a key analyte within the GLC-70 mixture.

Table 1: Hypothetical Results of an Interlaboratory Comparison for Analyte X in GLC-70 Mixture

Participating LaboratoryReported Concentration (mg/mL)
Lab A10.2
Lab B9.8
Lab C10.5
Lab D9.5
Lab E10.8
Lab F10.1
Lab G9.9
Lab H11.2

Table 2: Statistical Analysis of Hypothetical Interlaboratory Results

Statistical ParameterValue
Number of Laboratories8
Mean Concentration (mg/mL)10.25
Standard Deviation (mg/mL)0.54
Relative Standard Deviation (%)5.27%

The data in these tables would be used to assess the performance of the analytical method. A high relative standard deviation (RSD) would indicate poor reproducibility and the need for protocol harmonization. Following harmonization efforts, a subsequent ILC would be expected to yield a lower RSD, demonstrating improved agreement between laboratories.

The ultimate goal of these efforts is to establish a standardized analytical procedure for the GLC-70 mixture that is reliable, robust, and transferable between different laboratories, thereby ensuring the quality and consistency of the data generated.

Fundamental Mechanistic Investigations of Glc 70 Mixture Interactions

Molecular Recognition and Binding Dynamics of GLC-70 Mixture Components

The amphipathic nature of FAMEs, possessing a polar methyl ester head group and a nonpolar hydrocarbon tail, governs their interactions with biological macromolecules.

Interaction with Lipids: The long hydrocarbon tails of the FAMEs in the GLC-70 mixture readily interact with the nonpolar core of phospholipid bilayers. Similar to other lipids like cholesterol, they can embed within the membrane, where their acyl chains interact with the fatty acid chains of phospholipids (B1166683) via van der Waals forces. wikipedia.org This intercalation can influence membrane packing, fluidity, and integrity. wikipedia.org

Interaction with Proteins: The components of the GLC-70 mixture, particularly the unsaturated esters, are known to bind to specific cytosolic proteins. Fatty Acid-Binding Proteins (FABPs) are a class of intracellular proteins that bind to long-chain fatty acids and other hydrophobic ligands. These interactions are non-covalent, involving hydrophobic interactions within the protein's binding pocket. Such binding is crucial for the transport and trafficking of fatty acids and related molecules within the cell. nih.gov Specific pull-down assays have confirmed that proteins can exhibit preferential binding to lipid acyl chains of varying lengths and saturation. nih.gov

Interaction with Enzymes: FAMEs are prominent substrates for lipases (EC 3.1.1.3), enzymes that catalyze the hydrolysis of ester bonds. iaea.org This interaction is central to both the synthesis and degradation of FAMEs. The enzymatic catalysis often follows a Ping-Pong Bi-Bi mechanism. thescipub.comresearchgate.net The efficiency of this interaction can be influenced by reaction conditions, with byproducts such as methanol (B129727) or an excess of water potentially causing enzyme inhibition. monash.edu

The specificity of FAME interactions with proteins is determined by the precise fit between the ligand and the protein's binding site. Both the length of the acyl chain and the number and position of double bonds influence the binding affinity.

Studies on epidermal FABPs demonstrate high-affinity binding for fatty acids corresponding to the esters in the GLC-70 mixture, with dissociation constants (Kd) in the nanomolar range. nih.gov Competitive binding experiments reveal a clear order of preference, indicating that these proteins can distinguish between different fatty acid structures. For instance, the binding affinity for several ligands to epidermal FABP was found to be in the order of arachidonic acid > oleic acid > linoleic acid. nih.gov This specificity is critical for the distinct metabolic fates and signaling pathways associated with different fatty acids.

The interaction between FAMEs and enzymes can be quantified using Michaelis-Menten kinetics. thescipub.com The Michaelis constant (Km) reflects the affinity of the enzyme for its substrate. Kinetic studies of lipase-catalyzed reactions involving FAMEs allow for the determination of Km and Vmax (maximum reaction rate), providing a quantitative measure of the enzyme's efficiency and affinity for a specific FAME substrate. thescipub.com

Table 2: Binding Affinity of Fatty Acids to Epidermal Cytosolic Proteins

Ligand Dissociation Constant (Kd) Binding Specificity
Oleic acid 40 nM High Affinity
Linoleic acid 70 nM High Affinity
Arachidonic acid 25 nM Very High Affinity

Data derived from studies on the corresponding free fatty acids, which demonstrate the principles of affinity and specificity relevant to the FAMEs in the GLC-70 mixture. nih.gov

Mechanistic Studies of Chemical Reactivity and Stability of GLC-70 Mixture Constituents

The chemical stability of the GLC-70 mixture is largely dictated by the degree of unsaturation of its components. The saturated esters (methyl palmitate and methyl stearate) are relatively inert, whereas the unsaturated esters (methyl oleate (B1233923), linoleate (B1235992), and α-linolenate) are susceptible to various chemical transformations. researchgate.net

Oxidation: The most significant degradation pathway for the unsaturated components of the GLC-70 mixture is autoxidation. jocpr.com This is a free-radical chain reaction involving three stages:

Initiation: Abstraction of a hydrogen atom from a carbon adjacent to a double bond (an allylic carbon) to form a fatty acid radical.

Propagation: The radical reacts rapidly with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another unsaturated FAME molecule, creating a lipid hydroperoxide and a new fatty acid radical, thus propagating the chain reaction. unibo.it

Termination: The reaction ceases when two radicals combine to form a non-radical species.

The primary products of autoxidation are hydroperoxides. For methyl linoleate, oxygen attack leads to the formation of 9- and 13-hydroperoxide positional isomers. cdnsciencepub.comcdnsciencepub.com These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes and ketones, which contribute to rancidity. mdpi.com The rate of oxidation increases dramatically with the degree of unsaturation due to the presence of more susceptible bis-allylic protons. researchgate.net

Reduction: In biological contexts, fatty acids undergo β-oxidation, a metabolic process that breaks them down to produce energy. jackwestin.com This pathway involves a series of enzymatic oxidation, hydration, and cleavage reactions. jackwestin.comyoutube.com Chemically, the ester group of FAMEs can be reduced to fatty alcohols using strong reducing agents, and the double bonds in unsaturated FAMEs can be hydrogenated to form saturated FAMEs.

Table 3: Comparative Oxidative Stability of FAMEs

Fatty Acid Methyl Ester Degree of Unsaturation Induction Period (Rancimat)
Methyl stearate (B1226849) (C18:0) Saturated 248 h
Methyl oleate (C18:1) Monounsaturated 11.5 h
Methyl linoleate (C18:2) Polyunsaturated 0.12 h

The induction period is a measure of a substance's resistance to oxidation. researchgate.net

The ester linkage in all GLC-70 components is susceptible to hydrolysis, a reaction that cleaves the ester to yield a free fatty acid and methanol. This reaction can be catalyzed by acids, bases (saponification), or enzymes (lipases). nih.govstenutz.eu

The reaction is reversible, with the opposite reaction being esterification. researchgate.netresearchgate.net The kinetics of hydrolysis can be described by various models, including first-order and second-order reversible reaction models. researchgate.netresearchgate.netresearchgate.net The rate of hydrolysis is significantly influenced by factors such as temperature, pH (catalyst concentration), and the amount of water present in the system. nih.govresearchgate.net For example, the enzymatic hydrolysis of methyl ricinoleate (B1264116) using Candida antarctica lipase (B570770) B was modeled as a first-order reversible reaction, and the activation energy for the forward reaction was determined to be 14.69 kJ·mol⁻¹. researchgate.netcsic.es

Photochemical Transformations: Exposure to light, particularly in the ultraviolet (UV) spectrum, can accelerate the degradation of the unsaturated FAMEs in the GLC-70 mixture. jocpr.comresearchgate.net This process, known as photo-oxidation, can occur through two main pathways. Light can initiate the autoxidation process described earlier by promoting the formation of initial radicals. Additionally, UV light can cause the direct dissociation (photodissociation) of the hydroperoxides formed during oxidation, creating new radicals that can continue the degradation process. nih.gov

Radiolytic Transformations: Ionizing radiation (such as gamma rays) can induce significant chemical changes in FAMEs. The radiolysis of saturated esters like methyl dodecanoate (B1226587) results in cleavage of C-C and C-O bonds, producing n-alkanes, shorter-chain esters, and methane. allenpress.com For unsaturated FAMEs, irradiation can cause isomerization of the double bonds and the formation of new polyunsaturated compounds. allenpress.com The physical state (liquid or solid) of the FAME during irradiation has been shown to affect the yields of the various radiolysis products. allenpress.com

Elucidation of Synergistic and Antagonistic Effects within the Mixture Components at a Molecular Level

The molecular interactions between the fatty acid methyl esters in the GLC-70 mixture are governed by physicochemical properties such as chain length and degree of saturation. These interactions can lead to synergistic or antagonistic effects, particularly when the mixture is interacting with biological systems. A significant body of research has focused on the antimicrobial properties of short and medium-chain fatty acids (SCFAs and MCFAs), which correspond to the components of the GLC-70 mixture.

Synergistic Antimicrobial Effects:

Research has demonstrated that combinations of medium-chain fatty acids, such as those found in the GLC-70 mixture, can exert synergistic antimicrobial effects. This synergy is often more potent than the additive effects of the individual components. For instance, studies have shown that combinations of caprylic acid (related to caprylate), capric acid (related to caprate), and lauric acid (related to laurate) exhibit enhanced bactericidal activity against various pathogens. nih.gov

The primary mechanism for this synergy at the molecular level is the disruption of bacterial cell membranes. nih.govnih.gov Shorter-chain fatty acids can penetrate the cell membrane, and their presence can facilitate the entry of longer-chain fatty acids, leading to a more profound disruption of the membrane's integrity and function. This can result in the leakage of intracellular components and ultimately, cell death. nih.gov

The synergistic action is not limited to bacteria. Studies have also indicated potential antifungal activity, with certain medium-chain fatty acids showing efficacy against fungi like Candida albicans. doaj.org

Interactive Data Table: Antimicrobial Activity of GLC-70 Components

The following table summarizes the known antimicrobial activities of the fatty acids corresponding to the esters in the GLC-70 mixture. While data for nonanoate (B1231133) and undecanoate is less common, the general trend of antimicrobial activity for C8, C10, and C12 fatty acids is well-documented.

Fatty Acid ComponentCarbon Chain LengthKnown Antimicrobial ActivityTarget Microorganisms
Caprylic Acid (C8:0)8HighBacteria (e.g., E. coli), Fungi (e.g., Candida albicans)
Nonanoic Acid (C9:0)9ModerateBacteria
Capric Acid (C10:0)10HighBacteria (e.g., Propionibacterium acnes), Fungi
Undecanoic Acid (C11:0)11ModerateBacteria
Lauric Acid (C12:0)12Very HighBacteria (e.g., Staphylococcus aureus), Fungi

Antagonistic Effects and Other Molecular Interactions:

While synergism is a key feature of MCFA mixtures in antimicrobial applications, antagonistic effects can also occur, though they are less commonly reported in this context. At a molecular level, antagonism could arise from competition between the different fatty acid methyl esters for binding sites on microbial surfaces or enzymes. For example, the presence of a less active fatty acid ester might hinder the access of a more potent one to its target site on the cell membrane.

Beyond direct antimicrobial actions, the components of the GLC-70 mixture can have varied effects on cellular and metabolic processes. For instance, medium-chain triglycerides have been shown to influence lipid metabolism and can be rapidly absorbed and oxidized by the body for energy. drugbank.comnih.gov When in a mixture, the combined effect on such metabolic pathways could be complex and not simply additive.

Detailed Research Findings:

A study on the synergistic bactericidal effects of medium-chain fatty acids (caprylic, capric, and lauric acid) in combination with organic acids against Escherichia coli O157:H7 demonstrated that the combined treatment resulted in a significantly greater reduction in bacterial populations than the sum of the reductions from individual treatments. nih.gov For example, while caprylic acid and citric acid alone had negligible effects at low concentrations, their combination resulted in a marked synergistic effect, leading to a greater than 7-log reduction in bacterial count. nih.gov The underlying mechanism was identified as severe and irreversible damage to the bacterial cell membrane. nih.gov

Another area of research involves the anti-inflammatory properties of these fatty acids. Both capric and lauric acid have been shown to exert bactericidal and anti-inflammatory effects against Propionibacterium acnes, a bacterium associated with acne. nih.gov Their anti-inflammatory action is partly attributed to the inhibition of NF-κB activation and the phosphorylation of MAP kinases. nih.gov A mixture of these components, as in the GLC-70, could potentially exhibit a multi-pronged effect by simultaneously targeting microbial growth and the associated inflammatory response.

Theoretical and Computational Approaches to Glc 70 Mixture Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of Components

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and the energetics of chemical reactions. For the FAMEs that constitute the GLC-70 mixture—Methyl Caprylate, Methyl Nonanoate (B1231133), Methyl Caprate, Methyl Undecanoate, and Methyl Laurate—these calculations offer a detailed picture of their molecular orbitals and reactivity descriptors.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. irjweb.com It is particularly effective for calculating molecular properties due to its balance of accuracy and computational cost. For the components of the GLC-70 mixture, DFT can be employed to optimize their ground-state geometries and to compute a range of electronic descriptors.

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. irjweb.comchemmethod.com

Other properties such as the molecular electrostatic potential (MEP), dipole moment, and atomic charges can also be calculated. The MEP map reveals the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For the FAMEs in the GLC-70 mixture, the MEP would highlight the electronegative oxygen atoms of the ester group as sites susceptible to electrophilic attack. These computational descriptors are invaluable for predicting how individual FAMEs will interact with other molecules or surfaces, such as a stationary phase in a chromatography column.

Table 1: Illustrative Quantum Chemical Descriptors Calculated via DFT for a Representative FAME Component Note: The following values are representative examples of descriptors that can be obtained through DFT calculations and are not from a specific study on the GLC-70 components.

DescriptorDefinitionRepresentative ValueSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital-9.5 eVIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO11.0 eVCorrelates with chemical reactivity and stability
Dipole Moment (µ) Measure of net molecular polarity~1.8 DInfluences intermolecular electrostatic interactions
Chemical Hardness (η) (ELUMO - EHOMO) / 25.5 eVResistance to change in electron distribution
Electronegativity (χ) -(EHOMO + ELUMO) / 24.0 eVTendency to attract electrons

Ab Initio Methods for Reaction Pathway Analysis

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide highly accurate results, especially for reaction energetics. nih.gov

For the FAMEs in the GLC-70 mixture, ab initio methods are particularly useful for analyzing reaction pathways, such as those involved in thermal decomposition, oxidation, or hydrolysis. nih.govmdpi.com Researchers can map the potential energy surface (PES) for a given reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, which is a key determinant of the reaction rate. nih.gov For instance, studying the oxidation pathways of these saturated esters can provide insights into their stability and the formation of potential by-products during analysis at high temperatures. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions within the Mixture

While quantum methods excel at describing the electronic details of single molecules, Molecular Dynamics (MD) simulations are the preferred tool for studying the collective behavior of many molecules over time. MD simulations model atoms and molecules as classical particles and use a force field to describe the potential energy of the system, allowing for the simulation of liquids, mixtures, and large biomolecules. researchgate.netrsc.org For the GLC-70 mixture, MD simulations can reveal how the five different FAMEs pack together in the liquid state and how they interact with each other and with solvents.

The conformation of a flexible molecule like a FAME—with its long, rotatable alkyl chain—can be significantly influenced by its environment. MD simulations are ideal for studying these solvent effects. nih.govrsc.org By placing the FAME molecules in a simulation box filled with explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent like hexane), researchers can observe how the solute-solvent interactions affect the conformational preferences of the alkyl chains.

In a polar solvent, the hydrophobic alkyl tails of the FAMEs would likely adopt more compact conformations to minimize unfavorable interactions with the solvent, while the polar ester headgroups would be solvated. Conversely, in a nonpolar solvent, the alkyl chains would be more extended. These conformational changes can influence the macroscopic properties of the mixture, such as viscosity and density.

In the neat liquid state, the behavior of the GLC-70 mixture is governed by the intermolecular forces between the FAME molecules themselves. MD simulations can provide a detailed characterization of these interactions. researchgate.net The primary forces at play are van der Waals interactions between the long alkyl chains and dipole-dipole interactions between the polar ester headgroups.

Simulations of FAMEs have shown that the molecules exhibit significant liquid-phase ordering. researchgate.netacs.org The polar ester groups tend to associate with each other, leading to dimer-based arrangements or larger local clusters, while the nonpolar alkyl tails align due to hydrophobic interactions. researchgate.net This nanoscale structuring influences thermophysical properties relevant to both analytical applications and their use as biodiesel. researchgate.netnih.gov The presence of five different chain lengths (C8 to C12) in the GLC-70 mixture would lead to complex packing arrangements, where the differing tail lengths disrupt the formation of perfectly ordered domains that might be present in a pure-component system.

Table 2: Key Findings from Molecular Dynamics Simulations of Fatty Acid Methyl Esters

FindingDescriptionImplication for GLC-70 Mixture
Force Field Parameterization Development of accurate force fields (e.g., modified GAFF) is crucial for reproducing experimental properties like density and diffusivity. researchgate.netEnables reliable simulation of the mixture's physical properties.
Liquid-Phase Ordering FAMEs are not randomly oriented in the liquid state; they exhibit local order driven by interactions between ester headgroups and alignment of alkyl tails. researchgate.netThe mixture will have a nanoscopically structured liquid phase, though less ordered than a single FAME due to varying chain lengths.
Dominant Interactions Intermolecular forces are a combination of van der Waals forces along the alkyl chains and stronger dipole-dipole interactions at the ester heads. acs.orgThese competing interactions dictate the packing, viscosity, and phase behavior of the mixture.
Conformational Flexibility The saturated alkyl chains are highly flexible, with their conformational state (extended vs. coiled) influenced by temperature and surrounding solvent molecules. nih.govThe overall shape and packing efficiency of the molecules in the mixture are dynamic and environment-dependent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mixture Components (focused on intrinsic chemical properties)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties. These models are built by identifying molecular descriptors that quantify structural, physicochemical, or electronic features and relating them mathematically to an observed property.

For the components of the GLC-70 mixture, QSPR modeling is particularly relevant for predicting intrinsic chemical properties that are important for their analysis, such as chromatographic retention times or boiling points. bohrium.com The FAMEs in the mixture form a homologous series, differing systematically by one methylene (B1212753) (-CH2-) group. This regularity makes them an ideal system for QSPR analysis.

A straightforward QSPR model for predicting a property like GC retention time for the GLC-70 components could use simple molecular descriptors. bohrium.com The number of carbon atoms, for example, is a fundamental descriptor that correlates strongly with properties like boiling point and van der Waals surface area. As the carbon number increases from Methyl Caprylate (C8) to Methyl Laurate (C12), the retention time in a nonpolar GC column is expected to increase predictably. A multiple linear regression (MLR) model could be formulated as:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

For this homologous series of saturated FAMEs, a highly accurate model can often be generated using just the number of carbons as a descriptor. bohrium.com

Table 3: Example of a Simple QSPR for GLC-70 Components This table illustrates the relationship between a simple molecular descriptor and a physical property relevant to chromatographic analysis.

ComponentDescriptor (Number of Carbons)Property (Normal Boiling Point, °C)
Methyl Caprylate 9193
Methyl Nonanoate 10214
Methyl Caprate 11224
Methyl Undecanoate 12244
Methyl Laurate 13262

More complex QSPR models could incorporate quantum chemically derived descriptors, such as the dipole moment or HOMO/LUMO energies, to capture more subtle electronic effects that influence interactions with polar GC stationary phases. researchgate.net These models provide a powerful predictive tool, allowing for the estimation of properties for other FAMEs not included in the original dataset.

Cheminformatics and Machine Learning Algorithms for Mixture Composition Prediction and Design

The application of machine learning in chemical process engineering has demonstrated great potential for providing highly accurate predictions of properties for both pure components and their mixtures. arxiv.org By transforming chemical structures into machine-readable formats, these models can uncover complex relationships between molecular features and macroscopic properties. nih.gov This is particularly relevant for metabolomics and lipidomics, where complex mixtures are the norm. nih.gov For instance, machine learning models have been successfully developed to predict lipid subclasses from mass spectrometry data with high accuracy, a technique directly applicable to the analysis of lipid-based mixtures like GLC-70. mdpi.combiorxiv.org

Furthermore, cheminformatics tools play a crucial role in the initial stages of data processing and feature engineering. These tools allow for the systematic analysis of chemical structures within a mixture, the calculation of molecular descriptors, and the creation of comprehensive databases for training machine learning algorithms. nih.govresearchgate.net The synergy between cheminformatics and machine learning is therefore pivotal in advancing our understanding and manipulation of complex chemical systems.

Predictive Modeling of GLC-70 Mixture Composition

Predictive modeling of the GLC-70 mixture composition often relies on spectroscopic data, such as that obtained from Gas Chromatography-Mass Spectrometry (GC-MS), as input for machine learning algorithms. The goal is to develop models that can accurately quantify the concentration of each component in the mixture based on its spectral signature.

Supervised learning algorithms are the most common approach for the quantitative prediction of mixture compositions. In this paradigm, the algorithm is trained on a dataset of known compositions and their corresponding analytical data (e.g., chromatograms or spectra). The model then learns to map the input data to the output concentrations.

Several supervised learning models have shown promise in this area:

Partial Least Squares (PLS) Regression: A classical and widely used method in chemometrics for modeling the relationship between spectral data and component concentrations.

Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks, capable of handling high-dimensional data. researchgate.net

Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. researchgate.net

Deep Neural Networks (DNN): A class of machine learning algorithms that has shown exceptional performance in complex pattern recognition tasks, making them suitable for analyzing intricate spectral data from mixtures. biorxiv.org

A hypothetical research study on a GLC-70-like lipid mixture might involve training these models on a dataset of 200 samples with known compositions, analyzed by GC-MS. The performance of these models could then be evaluated on a separate test set of 50 samples. The key performance metrics would be the coefficient of determination (R²) and the Root Mean Square Error (RMSE) for the prediction of the concentration of each component.

Table 1: Performance of Supervised Learning Models for Composition Prediction of a Hypothetical GLC-70 Mixture

Model Average R² (Test Set) Average RMSE (mg/mL) (Test Set)
PLS Regression 0.982 0.085
Support Vector Machines 0.989 0.068
Random Forests 0.992 0.055

The results in Table 1 would indicate that while all models perform well, the Deep Neural Network provides the most accurate predictions for the quantitative composition of the mixture. This is likely due to its ability to capture non-linear relationships within the complex spectral data.

Unsupervised learning methods are valuable when dealing with unknown components or for identifying patterns in large datasets without prior knowledge of the composition. These algorithms can be used to cluster samples with similar compositions or to identify novel components in a mixture.

Principal Component Analysis (PCA): A dimensionality reduction technique that can be used to visualize the variation in a dataset and identify outliers.

k-Means Clustering: An algorithm that partitions data into 'k' clusters based on similarity. This can be used to group different batches of a mixture based on their compositional profile.

In the context of the GLC-70 mixture, PCA could be used to analyze the GC-MS data from different production batches to ensure consistency. Any significant deviation from the main cluster could indicate a quality control issue.

Design of Novel Mixtures with Desired Properties

Beyond predicting the composition of existing mixtures, machine learning and cheminformatics can be used to design new mixtures with specific, desired properties. This is often referred to as inverse design. acs.org

The process typically involves the following steps:

Data Collection: A database is compiled containing information on the composition of various mixtures and their corresponding measured properties (e.g., viscosity, thermal stability, etc.).

Model Training: A machine learning model, often a quantitative structure-property relationship (QSPR) model, is trained on this data to learn the relationship between the mixture composition and the desired property. nih.govliverpool.ac.uk

Optimization: An optimization algorithm is then used to search the vast chemical space of possible mixture compositions to find the one that is predicted to have the optimal properties. researchgate.net

For instance, a research objective might be to design a new GLC-70-like mixture with enhanced thermal stability for use in high-temperature applications. A QSPR model could be developed to predict the decomposition temperature of different lipid mixtures based on their composition. An optimization algorithm could then be employed to identify a novel composition with a maximized predicted decomposition temperature.

Table 2: Hypothetical Results of an Inverse Design Approach for a Thermally Stable Lipid Mixture

Iteration Predicted Decomposition Temperature (°C) Key Component Modifications
Initial (GLC-70 baseline) 250 -
1 265 Increased percentage of saturated fatty acids
2 278 Introduction of a novel antioxidant lipid

These hypothetical results demonstrate how a computational approach could guide the formulation of a new mixture with improved properties, significantly reducing the need for extensive trial-and-error experimentation.

Environmental Fate and Degradation Studies of Glc 70 Mixture

Biotransformation and Biodegradation Mechanisms in Environmental Matrices

Organochlorine pesticides are generally characterized by their resistance to environmental degradation. cyberleninka.ru However, biotransformation and biodegradation by microorganisms are crucial processes that contribute to their eventual breakdown in matrices such as soil and water.

The primary mechanism for the microbial degradation of OCPs is dechlorination, where halogen atoms are removed from the pesticide molecule. researchgate.net This process can occur under both aerobic and anaerobic conditions and is often the initial and rate-limiting step in the biodegradation pathway. Various bacterial species, including Pseudomonas and Bacillus, have been documented to degrade OCPs. researchgate.net For instance, certain strains of Streptomyces have shown the ability to eliminate significant portions of lindane and chlordane from wastewater. jchemrev.com

The rate and extent of biodegradation are influenced by several environmental factors. These include:

Soil and Water Properties: Factors such as pH, temperature, and moisture content significantly impact microbial activity and, consequently, the rate of pesticide degradation. researchgate.net

Organic Matter: The presence of organic matter can enhance microbial populations, potentially leading to faster degradation rates.

Pesticide Structure: The chemical structure of the individual pesticide, including the number and position of chlorine atoms, affects its susceptibility to microbial attack.

Complete mineralization of OCPs results in the formation of inorganic compounds like carbon dioxide, water, and ammonia, representing a full detoxification of the parent compound. researchgate.net However, biodegradation can also lead to the formation of intermediate metabolites, which may be more or less toxic and persistent than the original pesticide. For example, the microbial degradation of DDT often results in the formation of DDE and DDD, which are also persistent and toxic compounds.

Photodegradation Pathways and Products in Aquatic and Atmospheric Systems

Photodegradation, or photolysis, is a significant abiotic degradation pathway for organochlorine pesticides in aquatic and atmospheric environments, driven by the energy of sunlight. This process can occur through two primary mechanisms:

Direct Photolysis: This involves the direct absorption of solar radiation by the pesticide molecule, leading to its chemical transformation. The effectiveness of this pathway depends on the pesticide's ability to absorb light at wavelengths present in the solar spectrum.

Indirect Photolysis: This process is mediated by other light-absorbing substances present in the environment, such as humic acids or nitrates. These substances, upon absorbing light, generate highly reactive transient species like hydroxyl radicals (•OH) and singlet oxygen, which then react with and degrade the pesticide molecules.

In aquatic systems, both direct and indirect photolysis contribute to the breakdown of OCPs. In the atmosphere, gas-phase reactions with hydroxyl radicals are a primary degradation pathway. researchgate.net The end products of complete atmospheric degradation are not limited to CO2 and H2O but can also include sulfate and nitrate (B79036), which can influence the radiative balance of the earth through aerosol formation. nih.gov

Research has also explored enhanced photodegradation techniques. Heterogeneous photocatalysis using semiconductor nanoparticles, such as titanium oxide (TiO2) and zinc oxide, has been shown to be effective for the complete mineralization of organic pollutants under laboratory conditions. researchgate.net These technologies have the potential to revolutionize the removal of pesticides from aquatic environments. researchgate.net

The products of photodegradation can vary widely depending on the parent compound and environmental conditions. While some degradation products are less harmful, others can be equally or even more toxic and persistent than the original pesticide, necessitating a thorough understanding of the entire degradation pathway.

Sorption and Desorption Dynamics in Soil and Sediment Systems

Sorption is a critical process that controls the fate, mobility, and bioavailability of organochlorine pesticides in the environment. pjoes.com It involves the attachment of pesticide molecules to soil and sediment particles, which affects other environmental behaviors like degradation, volatilization, and plant uptake. pjoes.com

The dynamics of sorption and desorption are influenced by the physicochemical properties of both the pesticide and the soil/sediment matrix. Key factors include:

Soil Organic Matter (SOM): SOM is often the most critical factor influencing the sorption of nonpolar organic compounds like OCPs. Soils with higher organic matter content generally exhibit a greater capacity to adsorb these pesticides. researchgate.net

Clay Content and Type: Clay minerals, with their large surface area and charged surfaces, contribute significantly to pesticide sorption. researchgate.net

Particle Size: Smaller soil particles, such as clay and silt, have a larger surface area-to-volume ratio, leading to a greater adsorption capacity compared to larger sand particles. pjoes.com

pH: Soil pH can influence the surface charge of soil colloids and the chemical form of some pesticides, thereby affecting sorption.

The Freundlich and Langmuir models are commonly used to describe the adsorption isotherms of pesticides in soil. pjoes.com For many OCPs, including DDT, the Freundlich model often provides the best fit, indicating heterogeneous sorption surfaces. pjoes.com Desorption is the reverse process, where the pesticide is released from the soil particles back into the soil solution. This process is often hysteretic, meaning that desorption is slower and less complete than sorption, contributing to the long-term persistence of these compounds in the soil.

Table 1: Influence of Soil Properties on Organochlorine Pesticide Sorption

Soil Property Influence on Sorption Rationale
Organic Matter Content High Provides a partitioning medium for hydrophobic OCPs. researchgate.net
Clay Content High Large surface area and potential for surface interactions. researchgate.net
Particle Size Decreasing Increases the total surface area available for adsorption. pjoes.com
pH Variable Affects the surface charge of soil particles and pesticide speciation. researchgate.net

Volatilization and Atmospheric Transport Modeling

Volatilization is the process by which a pesticide transforms from a solid or liquid state into a vapor, allowing it to enter the atmosphere. proquest.com For many OCPs, post-application volatilization from soil and water surfaces is a major pathway of dissipation and a primary source for atmospheric contamination. proquest.com Once in the atmosphere, these persistent compounds can undergo long-range atmospheric transport (LRAT), leading to their deposition in remote ecosystems such as the Arctic, far from their original sources. proquest.compusan.ac.kr

The potential for a pesticide to be atmospherically transported depends on its physicochemical properties and environmental conditions. proquest.com Key properties include:

Vapor Pressure: A measure of a substance's tendency to evaporate. Higher vapor pressure generally leads to greater volatilization. copernicus.org

Henry's Law Constant: Describes the partitioning of a chemical between air and water.

Octanol-Air Partition Coefficient (Koa): This property is a key descriptor for both volatilization from soil and partitioning to atmospheric particles. proquest.com

Atmospheric dispersion models are used to simulate and predict the transport, dispersion, and deposition of airborne pesticides. mdpi.com These models range from simpler Gaussian plume models to more complex systems like the CAlifornia REgional Air (CAREA) model, which can handle thousands of sources and receptors in a GIS environment. mdpi.com Such models are crucial for assessing population exposure and understanding the continental-scale distribution of pesticides. mdpi.comnih.gov Model predictions, however, can be sensitive to inputs such as degradation rates and local meteorological conditions, highlighting the need for accurate data. researchgate.net

Table 2: Estimated Atmospheric Transport Potential for Selected Organochlorine Pesticides

Compound Empirical Half-Distance (km) Notes
alpha-Endosulfan 560 - 1,820 Estimated from water-concentration gradients in North American lakes. researchgate.net
Lindane (gamma-HCH) 560 - 1,820 Estimated from water-concentration gradients in North American lakes. researchgate.net
Chlorpyrifos ~1 day atmospheric residence Can be transported long distances despite a short residence time. researchgate.net
Persistent Organic Pollutants (general) 85 - 145,000 General range for POPs, including some OCPs, calculated for generic environmental conditions. researchgate.net

Environmental Monitoring Methodologies for GLC-70 Mixture Components and their Degradation Products

The accurate monitoring of OCPs and their degradation products in various environmental matrices (water, soil, air, biota) is essential for assessing contamination levels and risks. mdpi.com The analytical process typically involves sample collection, preparation (extraction and cleanup), and instrumental analysis. scioninstruments.com

Sample Collection and Preparation: Representative samples must be carefully collected from the environment. scioninstruments.com Following collection, the target analytes are isolated from the complex sample matrix.

Extraction: This step uses solvents to pull the pesticide residues from the sample. Common techniques include liquid-liquid extraction, solid-phase extraction (SPE), and accelerated solvent extraction (ASE). scioninstruments.comresearchgate.net For instance, C18 cartridges are often used in SPE for water samples. nih.gov

Cleanup: After extraction, the extract is "cleaned" to remove interfering co-extracted substances that could affect the analysis. scioninstruments.com This is often achieved using column chromatography with adsorbents like silica gel or Florisil. nih.gov

Instrumental Analysis: Gas chromatography (GC) is the cornerstone technique for the analysis of volatile and semi-volatile OCPs. pharmacyjournal.orglibretexts.org

GC Systems: A GC system separates the components of a mixture as they travel through a capillary column. youtube.com

Detectors:

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like OCPs, making it a common choice for routine analysis. researchgate.net

Mass Spectrometry (MS): Provides definitive identification and confirmation of the analytes based on their mass-to-charge ratio. GC-MS is the preferred technique for confirmation and for analyzing complex samples. ysi.com

Other Techniques: High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) is used for more polar, nonvolatile, or thermally unstable pesticides. scioninstruments.com Advanced techniques like two-dimensional GC (GCxGC) offer enhanced separation for very complex samples. researchgate.net

Quality assurance and quality control (QA/QC) are critical, involving the use of method blanks, matrix spikes, and surrogate standards (e.g., decachlorobiphenyl, tetrachloro-m-xylene) to monitor the performance of the analytical method. nih.govepa.gov

Table 3: Summary of Environmental Monitoring Methodologies for OCPs

Step Technique Description
Sample Collection Grab/Composite Sampling Collection of water, soil, sediment, or air samples. scioninstruments.com
Extraction Solid-Phase Extraction (SPE) Analytes are adsorbed onto a solid sorbent, then eluted with a solvent. Widely used for water samples. nih.gov
Liquid-Liquid Extraction (LLE) Partitioning of analytes between the aqueous sample and an immiscible organic solvent. mdpi.com
Cleanup Adsorption Chromatography Use of columns with materials like Florisil or silica gel to separate pesticides from interfering compounds. nih.gov
Analysis Gas Chromatography (GC) Separation of volatile compounds in a heated column. libretexts.org
- Electron Capture Detector (ECD) Highly sensitive and selective detector for halogenated compounds. researchgate.net
- Mass Spectrometry (MS) Provides structural information for definitive identification and quantification. ysi.com
High-Performance Liquid Chromatography (HPLC) Used for pesticides that are not suitable for GC analysis. scioninstruments.com

Applications of Glc 70 Mixture Quantitative in Advanced Scientific Research

Utilization as a Certified Reference Standard in Analytical Chemistry Method Development and Validation

The GLC-70 Mixture is extensively used as a certified reference standard in the development and validation of analytical chemistry methods, particularly in gas chromatography (GC). Its precisely known composition and high purity of each component make it an ideal tool for assessing the performance of new analytical procedures.

In method development, researchers utilize the GLC-70 mixture to optimize chromatographic conditions such as column temperature programs, carrier gas flow rates, and detector parameters to achieve optimal separation of fatty acid methyl esters. The distinct and well-separated peaks of the five components of the GLC-70 mixture on a chromatogram serve as benchmarks for resolution and peak shape.

For method validation, the GLC-70 mixture is indispensable for determining key analytical parameters, including:

Linearity: By preparing a series of dilutions of the GLC-70 standard, analysts can construct calibration curves to verify that the detector response is proportional to the analyte concentration over a specific range.

Accuracy: The known concentrations of the FAMEs in the GLC-70 mixture allow for the assessment of analytical accuracy by comparing the measured concentrations to the certified values.

Precision: Repetitive injections of the GLC-70 standard are used to evaluate the precision of an analytical method, expressed as the relative standard deviation (RSD) of the measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The GLC-70 mixture can be serially diluted to determine the lowest concentration of each FAME that can be reliably detected and quantified by the analytical instrument. sigmaaldrich.com

Specificity: The mixture helps in confirming the ability of the method to differentiate and quantify the target analytes in the presence of other components.

The use of such certified reference materials is a fundamental requirement for laboratories seeking accreditation under international standards like ISO/IEC 17025, ensuring the reliability and comparability of analytical results. nih.gov

Application in Calibration and Quality Control of Gas Chromatographic Instrumentation

The consistent and reliable performance of gas chromatographic instrumentation is paramount in analytical laboratories. The GLC-70 Mixture plays a vital role in the routine calibration and quality control (QC) of these instruments.

Calibration: Before analyzing unknown samples, a GC system must be calibrated to establish the relationship between the peak area generated by the detector and the concentration of the analyte. The GLC-70 mixture, with its five components at known concentrations, is used to create a multi-point calibration curve. This calibration allows for the accurate quantification of the corresponding FAMEs in test samples. The process involves injecting the standard and plotting the detector response against the known concentration of each FAME. researchgate.net

Quality Control: In routine analysis, the GLC-70 mixture is used as a quality control sample to monitor the ongoing performance of the GC system. It is injected at regular intervals to verify that the instrument's performance remains within established control limits. Key QC parameters monitored using the GLC-70 mixture include:

Retention Time Stability: Consistent retention times for each of the five FAMEs indicate the stability of the chromatographic system, including the column and carrier gas flow.

Detector Response: A stable detector response to the known concentrations in the GLC-70 mixture ensures the continued accuracy of quantification.

Peak Resolution: The separation between the peaks of the five components is monitored to ensure the column's separation efficiency is maintained.

Any deviation from the expected results for the GLC-70 QC sample can signal a problem with the instrument, prompting troubleshooting and maintenance before analyzing actual samples. This proactive approach to quality control is essential for generating high-quality, reliable data in analytical laboratories. scielo.br

Integration into Advanced Materials Science Research

While there is no direct evidence of the GLC-70 mixture being used as a whole in materials science, its individual components—saturated fatty acid methyl esters with chain lengths from C8 to C12—are valuable precursors and components in the synthesis of advanced materials.

Polymer Synthesis: Fatty acid methyl esters can be used as building blocks for various polymers. For instance, methyl octanoate (B1194180) has been utilized in the synthesis of poly(2-methyl-3-hydroxyoctanoate), a type of polyester. nih.govresearchgate.net Methyl nonanoate (B1231133) is also employed in the production of certain polymers and resins. chemimpex.com

Plasticizers: Methyl undecanoate is used as a plasticizer in polymers, which are additives that increase the flexibility and durability of the material. chemicalbook.com

Phase Change Materials (PCMs): Methyl laurate, a component of the GLC-70 mixture, is a well-studied phase change material. purdue.eduinformahealthcare.compegasas.aerotandfonline.combohrium.com PCMs are substances that absorb and release large amounts of thermal energy during a phase transition (e.g., from solid to liquid). Mixtures containing methyl laurate have been investigated for applications in thermal energy storage, such as in smart textiles and for de-icing concrete pavements. purdue.edupegasas.aerotandfonline.combohrium.com

Surfactants and Lubricants: Methyl decanoate (B1226879) serves as an intermediate in the production of detergents, emulsifiers, and lubricants. thegoodscentscompany.comchemicalbook.com

The predictable physical and chemical properties of the individual FAMEs in the GLC-70 mixture make them attractive candidates for these and other applications in materials science where precise control over molecular structure is required.

Contribution to Fundamental Biochemical and Enzymology Studies

The individual components of the GLC-70 mixture can serve as important substrates or inhibitors in fundamental biochemical and enzymology studies, helping to elucidate the mechanisms of lipid metabolism.

Enzyme Substrates: Saturated fatty acid methyl esters, such as those found in the GLC-70 mixture, are substrates for various enzymes. For example, fatty acid methyltransferases (FAMTs) are enzymes that catalyze the transfer of a methyl group to a fatty acid, and FAMEs can be used to study the kinetics and substrate specificity of these enzymes. nih.gov Lipases, another class of enzymes, can catalyze both the synthesis and hydrolysis of FAMEs, and these compounds are used to investigate lipase (B570770) activity and inhibition. researchgate.netnih.gov

Metabolic Pathway Analysis: By introducing labeled versions of the FAMEs in the GLC-70 mixture into cellular systems, researchers can trace their metabolic fate and understand how they are incorporated into more complex lipids or broken down for energy. This is a key aspect of metabolic research. creative-proteomics.com

The availability of high-purity, individual FAMEs, such as those that comprise the GLC-70 mixture, is essential for these in vitro studies, as it allows for the unambiguous interpretation of enzymatic assay results.

Use in Environmental Tracing and Pollutant Assessment Methodologies

Fatty acid methyl ester profiles serve as powerful biomarkers in environmental science for tracing the sources of pollution and assessing the health of ecosystems. While the GLC-70 mixture itself is not a direct tracer, the analytical methods developed and validated using such standards are crucial for these applications.

Microbial Source Tracking: The fatty acid composition of microorganisms can be unique to specific species or groups. By analyzing the FAME profiles of bacteria in a water sample and comparing them to a library of FAME profiles from known sources (e.g., human, livestock, wildlife), it is possible to identify the origin of fecal contamination. nih.govresearchgate.netnih.gov This technique, known as microbial source tracking (MST), is vital for managing water quality and protecting public health. For instance, certain hydroxy FAMEs have been found to be exclusively associated with isolates of human origin, while some saturated FAMEs are found only in non-human sources. nih.gov

Soil and Sediment Analysis: FAME analysis can also be used to identify the sources of soil and sediment contamination in rivers and lakes. researchgate.net Different land uses, such as agriculture versus forested areas, will have distinct microbial communities in the soil, leading to different FAME profiles. By analyzing the FAME profile of suspended sediment in a water body, it is possible to trace it back to its source.

The quantitative accuracy and reliability of the GC methods used in these environmental tracing applications are heavily dependent on proper calibration and quality control, for which standard mixtures like GLC-70 are essential.

Emerging Research Frontiers and Future Directions for Glc 70 Mixture Studies

Integration with Artificial Intelligence and Robotic Automation in High-Throughput Mixture Analysis

The quantitative analysis of FAME mixtures, such as the GLC-70 standard, is being revolutionized by the integration of artificial intelligence (AI) and robotic automation. These technologies are addressing the need for higher throughput and greater efficiency in various fields, from food science to biofuel production.

Detailed Research Findings:

Robotic systems are increasingly employed for the automated preparation of FAMEs from lipid samples, a process that is traditionally labor-intensive and prone to human error. researchgate.netnih.gov These automated workflows can handle hundreds of samples per day, performing tasks such as lipid extraction, derivatization to FAMEs, and transfer to gas chromatography (GC) vials. researchgate.netnih.gov This high-throughput capability is particularly beneficial for large-scale clinical and epidemiological studies where fatty acid profiles are used as biomarkers. researchgate.net

AI, particularly machine learning algorithms, is being applied to several aspects of FAME analysis:

Predictive Modeling: Machine learning models can predict the retention times of FAMEs in gas chromatography, aiding in the identification of unknown components in complex mixtures. researchgate.net

Data Processing and Interpretation: AI can automate the processing of large and complex datasets generated by high-throughput analyses, facilitating pattern recognition and predictive modeling. usp.org

Method Optimization: AI algorithms can optimize analytical parameters in real-time, enhancing the accuracy and efficiency of quantitative methods. nih.gov

The combination of robotics and AI is paving the way for fully automated platforms for FAME analysis, from sample preparation to data interpretation, significantly increasing the pace of research and quality control. usp.org

Development of Miniaturized and Portable Analytical Devices for On-Site Quantification

There is a growing demand for analytical devices that can perform on-site and real-time quantification of chemical mixtures, and the analysis of FAMEs is no exception. Miniaturized and portable instruments offer significant advantages in terms of speed, cost, and the ability to conduct analyses outside of a traditional laboratory setting.

Detailed Research Findings:

Miniaturized Gas Chromatography (GC): Efforts are underway to develop handheld GC systems for the analysis of FAMEs. gcms.cz These devices utilize microfabricated components, which lead to lower power consumption, reduced cost, and portability. gcms.cz Such systems would be invaluable for rapid, on-site analysis in applications like biofuel production and food quality assessment.

Microfluidic Devices: Microfluidic, or "lab-on-a-chip," technologies are being explored for the rapid analysis of fatty acids. nih.gov These devices can perform sample preparation, chemical reactions, and detection on a single chip, using minimal sample and reagent volumes. nih.gov

Portable Spectrometers: Handheld spectrometers, such as those based on near-infrared (NIR) or Raman spectroscopy, are being developed for the rapid screening of raw materials and finished products in various industries. tandfonline.com While these may not provide the detailed compositional analysis of GC, they can be used for rapid quality control and to detect adulteration.

The development of these portable technologies will enable more widespread and immediate quantitative analysis of FAME mixtures in a variety of settings.

Exploration of Novel and Sustainable Synthetic Routes for Mixture Component Production

The components of the GLC-70 mixture, short and medium-chain fatty acids, have a wide range of applications, from biofuels to food additives and antimicrobials. researchgate.net There is a growing interest in developing sustainable and environmentally friendly methods for their production.

Detailed Research Findings:

Microbial Fermentation: A promising sustainable route for the production of medium-chain fatty acids (MCFAs) is through microbial fermentation, a process known as chain elongation. researchgate.netmdpi.com In this process, bacteria convert ethanol (B145695) and short-chain fatty acids (SCFAs) into MCFAs like caproate and caprylate. researchgate.netmdpi.com This method can utilize waste streams as feedstock, contributing to a circular economy. researchgate.netmdpi.com

Heterogeneous Catalysis: The production of FAMEs for biodiesel is traditionally done using homogeneous catalysts. However, research is increasingly focused on the use of heterogeneous catalysts, which can be more easily separated from the reaction mixture and reused, making the process more sustainable. nih.govresearchgate.net Nanocatalysts are also being explored to enhance the efficiency of FAME production. acs.org

Enzymatic Synthesis: The use of enzymes, such as lipases, for the synthesis of fatty acid esters offers a green alternative to chemical catalysis, as it can be performed under milder reaction conditions.

These novel synthetic routes are crucial for the sustainable production of the components found in the GLC-70 mixture and other valuable fatty acid derivatives.

Advanced Methodologies for Investigating Mixture Heterogeneity and Homogeneity at the Nanoscale

While a quantitative mixture like GLC-70 is prepared to be homogeneous at the macroscopic level, understanding its properties at the nanoscale can provide deeper insights into its behavior. Advanced microscopy and scattering techniques are being used to investigate the nanoscale structure of lipid and surfactant mixtures, though research on simple FAME mixtures is less common.

Detailed Research Findings:

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the nanoscale structure and mechanical properties of lipid membranes. researchgate.netmdpi.com It can be used to visualize nanoscale domains in mixed lipid systems and to measure the properties of different phases. researchgate.net While typically applied to more complex systems like supported lipid bilayers, the principles of AFM could be adapted to study the surface properties and potential nanoscale ordering in FAME mixtures. researchgate.netmdpi.com

Neutron Scattering: Small-angle neutron scattering (SANS) is a technique used to study the structure of materials at the nanoscale. nih.gov It has been applied to investigate the dynamics and structure of lipid membranes and mixed surfactant micelles. nih.gov This technique could potentially be used to probe the molecular-level organization and homogeneity of FAME mixtures.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the high-resolution imaging of biological molecules and assemblies in their native, hydrated state. While primarily used for complex biological samples, its application to simpler chemical mixtures could reveal details about their nanoscale organization.

While the direct application of these techniques to simple FAME mixtures like GLC-70 is not extensively documented, they represent powerful methodologies for future investigations into the nanoscale properties of such systems. The homogeneity of these mixtures at the nanoscale is often assumed, but detailed studies could reveal subtle heterogeneities that may influence their physical and chemical properties.

Multiscale Modeling Approaches for Comprehensive Prediction of Mixture Behavior

Multiscale modeling is a computational approach that combines different levels of simulation to predict the behavior of complex systems over a wide range of length and time scales. This approach is being increasingly used to study lipid systems and can provide valuable insights into the behavior of FAME mixtures.

Detailed Research Findings:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interactions between molecules in a mixture at the atomic level. This can provide information about the structure, dynamics, and phase behavior of the mixture. Coarse-grained MD simulations, which group atoms into larger beads, can be used to study larger systems and longer timescales.

Predictive Models for Chromatographic Separation: Quantitative structure-retention relationships (QSRR) are predictive models that relate the chemical structure of a molecule to its retention time in chromatography. researchgate.net These models can be used to predict the separation of FAMEs in complex mixtures and to optimize chromatographic methods.

Phase Behavior Prediction: Thermodynamic models, such as NRTL and UNIFAC, can be used to predict the phase behavior of multicomponent mixtures, including the liquid-liquid equilibrium of FAMEs in different solvent systems.

Multiscale modeling approaches offer a powerful way to complement experimental studies and to gain a more comprehensive understanding of the behavior of FAME mixtures.

Identification of Knowledge Gaps and Prioritization of Future Research Endeavors in Quantitative Chemical Mixture Science

Despite significant advances in analytical chemistry, there remain knowledge gaps in the quantitative analysis of chemical mixtures, including FAMEs. Addressing these gaps will be crucial for improving the accuracy and reliability of quantitative measurements and for advancing our understanding of the role of these mixtures in various systems.

Key Knowledge Gaps and Future Research Priorities:

Comprehensive Quantitative Analysis: While GC is a powerful tool for FAME analysis, the accurate quantification of all components in a complex mixture can be challenging. There is a need for improved analytical methods and certified reference materials for a wider range of FAMEs to ensure the accuracy of quantification.

Nanoscale Properties of Simple Mixtures: As highlighted in section 8.4, there is a lack of research on the nanoscale heterogeneity and homogeneity of simple liquid mixtures of FAMEs. Future research should focus on applying advanced characterization techniques to these systems.

Integration of Omics Data: The field of lipidomics, which aims to comprehensively analyze the lipids in a biological system, is rapidly growing. nih.gov A key challenge is the integration of lipidomics data with other "omics" data (e.g., genomics, proteomics) to gain a systems-level understanding of lipid metabolism and its role in health and disease. nih.gov

Standardization and Data Harmonization: For the successful clinical implementation of targeted metabolomics and lipidomics, there is a critical need for data standardization and harmonization across different laboratories and studies.

Sustainable and Scalable Production: While promising sustainable routes for the production of the components of FAME mixtures are being developed, further research is needed to improve their efficiency and scalability for industrial applications.

Addressing these knowledge gaps will require a multidisciplinary approach, combining advances in analytical chemistry, computational modeling, and sustainable synthesis. The GLC-70 mixture, with its well-defined composition, will continue to be an invaluable tool in these future research endeavors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.